molecular formula C13H11F2NO2S B4940594 N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide

N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide

Cat. No. B4940594
M. Wt: 283.30 g/mol
InChI Key: WARTYTGYPISBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide, also known as DMTF, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of thiophene carboxamides and has been found to have several interesting properties that make it a promising candidate for various applications.

Mechanism of Action

N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide is believed to act by binding to specific proteins in cells, thereby altering their activity and function. The exact mechanism of action is not fully understood, but it is thought to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide has been found to have several biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. It has also been shown to modulate cellular signaling pathways, leading to changes in gene expression and cellular function.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide in lab experiments is its high potency and specificity for certain cellular targets. However, one limitation is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide, including the development of new drugs based on its structure and mechanism of action. It could also be used as a tool for studying the role of specific proteins in disease processes, and for investigating the potential use of other thiophene carboxamides in scientific research. Additionally, further studies could be conducted to investigate the potential use of N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide in combination with other drugs or therapies for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide involves several steps, starting with the preparation of 4-(difluoromethoxy)aniline, followed by the reaction with 5-methylthiophene-2-carboxylic acid. The resulting product is then purified using various techniques, such as column chromatography, to obtain the final product.

Scientific Research Applications

N-[4-(difluoromethoxy)phenyl]-5-methyl-2-thiophenecarboxamide has been studied for its potential use in various scientific research applications, including as a tool for studying the role of certain proteins in cellular processes. It has also been investigated for its potential use in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

N-[4-(difluoromethoxy)phenyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO2S/c1-8-2-7-11(19-8)12(17)16-9-3-5-10(6-4-9)18-13(14)15/h2-7,13H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARTYTGYPISBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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